2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
CAS No.: 1339913-38-0
Cat. No.: VC2849970
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339913-38-0 |
---|---|
Molecular Formula | C11H12N2O |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline |
Standard InChI | InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 |
Standard InChI Key | BWVRNWLKZVTBSK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=NC(=CO2)C)N |
Canonical SMILES | CC1=C(C=C(C=C1)C2=NC(=CO2)C)N |
Introduction
Structural Characteristics and Classification
Molecular Structure
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline features a complex molecular architecture combining several key structural elements. The core structure consists of an aniline ring with a methyl substituent at the 2-position and an oxazole heterocycle attached at the 5-position. The oxazole ring itself contains a methyl group at the 4-position.
The molecular formula of this compound is C11H12N2O, with a calculated molecular weight of approximately 188.23 g/mol. The structure contains:
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A benzene ring with an amino group (forming the aniline portion)
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A methyl substituent at position 2 of the aniline
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A 1,3-oxazole ring attached at position 5 of the aniline
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A methyl group at position 4 of the oxazole ring
Chemical Classification
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline belongs to several important chemical classes:
Classification Category | Specific Class |
---|---|
Primary Class | Heterocyclic aromatic compound |
Ring System | Oxazole-containing structure |
Functional Group | Primary aromatic amine |
Substitution Pattern | Disubstituted aniline |
Heterocycle Type | 1,3-Oxazole derivative |
Structural Significance
The specific arrangement of the oxazole ring and methyl substituents confers unique chemical properties to this molecule. The oxazole ring, containing both oxygen and nitrogen in a five-membered aromatic system, contributes to the compound's electronic distribution and hydrogen-bonding capabilities. The methyl groups increase lipophilicity and influence the electronic density within the aromatic systems.
Physical and Chemical Properties
Physical Characteristics
Based on structural analysis and comparison with similar heterocyclic compounds, 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline would likely exhibit the following physical properties:
Property | Expected Value/Characteristic |
---|---|
Physical State | Crystalline solid at room temperature |
Color | White to off-white |
Melting Point | Approximately 110-140°C |
Solubility | Moderately soluble in organic solvents (ethanol, methanol, dichloromethane); limited water solubility |
Log P | Estimated 2.1-2.8 (indicating moderate lipophilicity) |
pKa | Approximately 4.5-5.2 for the aniline NH2 group |
Chemical Reactivity
The chemical behavior of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline is governed by several reactive centers:
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The primary amine group exhibits typical aniline reactivity, including:
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Nucleophilic behavior in substitution reactions
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Ability to form diazonium salts through diazotization
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Potential for acylation and alkylation
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The oxazole ring demonstrates:
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Aromatic character with electron-rich nitrogen
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Potential sites for electrophilic substitution
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Stability under mild acidic and basic conditions
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The methyl groups can participate in:
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Oxidation reactions to form carboxylic acids
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Halogenation under radical conditions
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Deprotonation with strong bases to form reactive benzylic-type intermediates
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Synthesis Methods
Van Leusen Oxazole Synthesis
This approach involves the reaction of a tosylmethyl isocyanide (TosMIC) with a suitably functionalized aldehyde derived from 2-methylaniline:
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Preparation of a 5-formyl-2-methylaniline derivative (potentially protected at the amino group)
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Reaction with TosMIC in the presence of a base
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Methylation at the 4-position of the resulting oxazole
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Deprotection of the amine if necessary
Robinson-Gabriel Synthesis
This classical method for oxazole synthesis could be adapted:
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Acylation of 2-methyl-5-aminobenzoic acid or a suitable derivative
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Formation of an α-acylaminoketone intermediate
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Cyclodehydration to form the oxazole ring
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Adjustment of substituents to achieve the desired methyl group positions
Direct Cross-Coupling Approach
Modern cross-coupling methodologies offer an alternative synthetic route:
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Preparation of 5-bromo or 5-iodo-2-methylaniline
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Palladium-catalyzed cross-coupling with a pre-formed 4-methyl-1,3-oxazole organometallic reagent
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Purification to obtain the target compound
Synthetic Challenges
The synthesis of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline presents several challenges:
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Regioselectivity in the formation of the oxazole ring
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Protection/deprotection strategies for the amine group
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Potential side reactions involving the aromatic amine
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Purification complications due to the presence of structural isomers
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
The 1H NMR spectrum of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline would likely show distinctive signals:
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic CH (aniline) | 6.5-7.6 | Complex pattern | 3H |
Oxazole CH | 7.4-7.7 | Singlet | 1H |
NH2 | 3.6-4.0 | Broad singlet | 2H |
Aniline CH3 | 2.1-2.3 | Singlet | 3H |
Oxazole CH3 | 2.3-2.5 | Singlet | 3H |
The 13C NMR spectrum would display approximately 11 signals corresponding to the non-equivalent carbon atoms:
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Oxazole quaternary carbons (160-165 ppm)
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Oxazole CH carbon (135-140 ppm)
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Aromatic CH and quaternary carbons (115-145 ppm)
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Methyl carbons (10-20 ppm)
Infrared Spectroscopy
Characteristic IR absorption bands would include:
Functional Group | Wavenumber Range (cm-1) | Intensity/Pattern |
---|---|---|
N-H stretching (NH2) | 3300-3500 | Two bands, medium |
Aromatic C-H stretching | 3000-3100 | Weak |
Aliphatic C-H stretching (CH3) | 2900-3000 | Medium |
C=N stretching (oxazole) | 1615-1645 | Strong |
C=C stretching (aromatic) | 1450-1600 | Medium to strong |
C-O stretching (oxazole) | 1200-1250 | Strong |
N-H bending | 1590-1650 | Medium |
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak at m/z 188 (corresponding to C11H12N2O)
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Fragment ions resulting from:
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Loss of NH2 (m/z 172)
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Cleavage of the bond between aniline and oxazole (m/z 106 and 82)
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Sequential loss of methyl groups (m/z 173 and 158)
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Biological Activity and Applications
Antimicrobial Activity
Compounds containing oxazole rings frequently exhibit antimicrobial properties. The specific substitution pattern in 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline might confer activity against:
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Gram-positive bacteria (e.g., Staphylococcus species)
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Gram-negative bacteria (e.g., Escherichia coli)
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Certain fungal pathogens (e.g., Candida species)
The aniline portion could enhance membrane permeability, potentially increasing antimicrobial efficacy.
Structure-Activity Relationships
The biological activity of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline would be influenced by several structural factors:
Medicinal Chemistry Applications
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline could serve as:
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A scaffold for developing more complex bioactive molecules
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A pharmacophore with specific binding properties
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An intermediate in the synthesis of drug candidates
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A tool compound for investigating biological pathways
Chemical Applications and Functions
Synthetic Chemistry Applications
Beyond its potential biological applications, 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline could serve valuable roles in synthetic chemistry:
As a Building Block
The compound offers multiple reactive sites for further elaboration:
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The amine group can undergo numerous transformations (acylation, alkylation, reductive amination)
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The oxazole ring provides a platform for electrophilic substitution or metalation chemistry
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The methyl groups can serve as handles for further functionalization
In Cross-Coupling Reactions
After appropriate derivatization, the compound could participate in modern cross-coupling reactions:
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Buchwald-Hartwig amination (via the aniline NH2)
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C-H activation (particularly at the oxazole positions)
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Directed metalation followed by cross-coupling
Material Science Applications
Heterocyclic compounds containing both oxazole and aniline moieties have found applications in materials science:
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As components in electroluminescent materials
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In the development of organic semiconductors
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As ligands for coordination chemistry and catalysis
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In the preparation of specialized polymers
Research Status and Future Directions
Current Research Landscape
Research on oxazole-aniline hybrid structures represents an active area in heterocyclic chemistry, with several important trends:
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Development of more efficient synthetic methods
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Exploration of structure-activity relationships
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Investigation of applications in medicinal chemistry
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Evaluation of material science applications
Challenges in Research and Development
Several challenges exist in the study and application of compounds like 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline:
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Optimization of synthetic routes for improved yields and scalability
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Comprehensive characterization of physicochemical properties
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Evaluation of stability under various conditions
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Assessment of biological activities and mechanisms of action
Future Research Directions
Promising areas for future investigation include:
Synthetic Methodology Development
New approaches could focus on:
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Green chemistry principles for more sustainable synthesis
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One-pot sequential transformations
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Catalytic methods for the direct installation of the oxazole ring
Biological Screening
Comprehensive evaluation could include:
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Broad antimicrobial screening
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Anti-inflammatory assays
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Enzyme inhibition studies
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Anticancer activity assessment
Structural Modifications
Systematic structural variations might include:
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Modification of the substituent pattern on the aniline ring
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Variation of the oxazole substituents
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Introduction of additional functional groups
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Preparation of conformationally restricted analogs
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